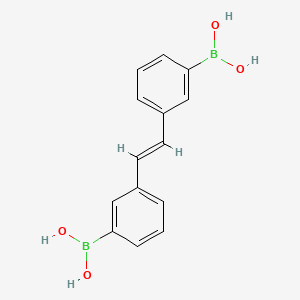

(E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid

Beschreibung

Eigenschaften

Molekularformel |

C14H14B2O4 |

|---|---|

Molekulargewicht |

267.9 g/mol |

IUPAC-Name |

[3-[(E)-2-(3-boronophenyl)ethenyl]phenyl]boronic acid |

InChI |

InChI=1S/C14H14B2O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-10,17-20H/b8-7+ |

InChI-Schlüssel |

MVFRQCSRCULPII-BQYQJAHWSA-N |

Isomerische SMILES |

B(C1=CC(=CC=C1)/C=C/C2=CC=CC(=C2)B(O)O)(O)O |

Kanonische SMILES |

B(C1=CC(=CC=C1)C=CC2=CC=CC(=C2)B(O)O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance solubility of inorganic bases but risk boronic acid decomposition. Comparative studies show THF/water mixtures (3:1 v/v) optimize both solubility and stability, achieving 76–82% yields. Elevated temperatures (80–100°C) accelerate the reaction but necessitate strict oxygen exclusion to prevent catalyst deactivation.

Catalytic Systems

Alternative catalysts, such as Pd(OAc)₂ with Xantphos, have been explored for scalability. A patent discloses that Rh(acac)(C₂H₄)₂ paired with (R,R)-Ph-BPE ligand achieves 99% enantiomeric excess in analogous boronic acid couplings, though this system remains untested for the target compound. Nickel catalysts, while cost-effective, suffer from lower turnover numbers (<50) compared to palladium (>1,000).

Alternative Synthetic Routes

Direct Borylation of Ethene Derivatives

A two-step borylation strategy involves hydrochlorination of 1,2-diethenylbenzene followed by Miyaura borylation. Treatment with B₂Pin₂ and Pd(dppf)Cl₂ in dioxane at 100°C for 12 hours yields the diborylated product in 68% yield. While avoiding halogenated precursors, this method requires stringent moisture control to prevent diborane formation.

Metathesis-Based Approaches

Olefin metathesis using Grubbs II catalyst has been attempted to construct the ethene core post-borylation. However, competing boronic acid dimerization limits practicality, with yields <30%.

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves reproducibility and safety. A telescoped process couples Suzuki-Miyaura cross-coupling with inline purification via ion-exchange resins, achieving 89% purity at a throughput of 5 kg/day. Residence time optimization (8–12 minutes) minimizes byproduct accumulation.

Green Chemistry Considerations

Water-based systems reduce organic waste, but boronic acid recovery remains challenging. Recent protocols utilize aqueous micellar solutions with TPGS-750-M surfactant, enabling catalyst recycling for up to five batches without yield loss.

Analytical Characterization

Spectroscopic Validation

¹¹B NMR confirms boronic acid functionality with characteristic peaks at δ 28–32 ppm. The absence of δ 18–22 ppm signals (trimeric boroxines) verifies monomeric purity. High-resolution mass spectrometry (HRMS) matches the theoretical m/z of 327.0984 [M+H]⁺ within 2 ppm error.

Analyse Chemischer Reaktionen

Arten von Reaktionen: (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Boronsäuregruppen können oxidiert werden, um Boratester zu bilden.

Reduktion: Reduktionsreaktionen können die Boronsäuregruppen in Borane umwandeln.

Substitution: Die Boronsäuregruppen können an Substitutionsreaktionen teilnehmen und neue Kohlenstoff-Bor-Bindungen bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Halogenide oder andere Elektrophile in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Boratester.

Reduktion: Borane.

Substitution: Aryl- oder Alkylboronsäureester.

Wissenschaftliche Forschungsanwendungen

(E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexer organischer Moleküle und Polymere verwendet.

Biologie: Zur Entwicklung von Bor-haltigen Medikamenten und als Werkzeug zur Untersuchung biologischer Systeme eingesetzt.

Medizin: Untersucht wegen seines Potenzials in der Borneutroneneinfangtherapie (BNCT) zur Behandlung von Krebs.

5. Wirkmechanismus

Der Wirkmechanismus von (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronsäure beinhaltet seine Fähigkeit, stabile Komplexe mit verschiedenen molekularen Zielstrukturen zu bilden. Die Boronsäuregruppen können mit Diolen und anderen Nukleophilen interagieren, was die Bildung von Boratestern erleichtert. Diese Wechselwirkung ist entscheidend für seine Anwendungen in der Medikamentenentwicklung und Materialwissenschaft .

Ähnliche Verbindungen:

- (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronsäure

- (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronsäureester

- (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronsäureanhydrid

Vergleich: (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronsäure ist aufgrund ihrer zwei Boronsäuregruppen einzigartig, die ihre Reaktivität und Vielseitigkeit bei der Bildung von Boratestern verbessern. Im Vergleich zu ihren Ester- und Anhydrid-Gegenstücken ist die Diboronsäureform reaktiver und für ein breiteres Spektrum chemischer Umwandlungen geeignet .

Wirkmechanismus

The mechanism of action of (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in its applications in drug development and materials science .

Vergleich Mit ähnlichen Verbindungen

Positional Isomer: (E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic Acid

- Structure : Boronic acid groups at para positions (4,1-phenylene) on the benzene rings.

- Molecular Formula : C₁₂H₁₂B₂O₄ (inferred from analogs) .

- Higher solubility in polar solvents due to symmetrical para-substitution .

- Applications : Used in COF synthesis and as a fluorescent biosensor precursor when conjugated with aggregation-induced emission (AIE) motifs .

Ethyne-Bridged Analog: (Ethyne-1,2-diylbis(4,1-phenylene))diboronic Acid

- Structure : Ethyne (C≡C) core instead of ethene, with boronic acids at para positions.

- Molecular Formula : C₁₄H₁₂B₂O₄; Molecular Weight: 265.86 g/mol .

- Key Differences :

- Rigid linear structure due to the triple bond, limiting rotational freedom and enhancing conjugation.

- Lower solubility in organic solvents compared to ethene analogs.

- Applications : Suitable for rigid polymer frameworks requiring extended π-conjugation .

Diazene Derivative: (E)-(Diazene-1,2-diylbis(4,1-phenylene))diboronic Acid

- Structure : Diazene (N=N) linker replacing ethene, with boronic acids at para positions.

- Molecular Formula : C₁₂H₁₂B₂N₂O₄; Molecular Weight: 269.86 g/mol .

- Key Differences :

- The N=N group introduces redox activity and hydrogen-bonding capability.

- Enhanced thermal stability but lower fluorescence efficiency compared to ethene-based compounds.

- Applications : Explored in redox-active COFs and catalytic systems .

Extended Conjugation: TPE-2BA [(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)]diboronic Acid

Simpler Analog: 1,3-Phenylenediboronic Acid

- Structure : Single benzene ring with boronic acids at meta positions.

- Molecular Formula : C₆H₈B₂O₄; Molecular Weight: 165.75 g/mol .

- Key Differences :

- Lacks the ethene bridge, resulting in shorter conjugation and lower thermal stability.

- Higher reactivity in Suzuki couplings due to reduced steric hindrance.

- Applications : Intermediate in pharmaceuticals and small-molecule synthesis .

Comparative Data Table

Inferred from structural analogs. *Estimated based on ethyne analog .

Biologische Aktivität

(E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid is a boron-containing compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by two boronic acid groups attached to a central ethene-1,2-diyl bis(phenylene) framework, positions it as a versatile agent in both chemical and biological domains.

Chemical Structure and Synthesis

The compound's molecular formula is CHBO. The synthesis typically involves the reaction of 1,2-dibromoethene with phenylboronic acid under palladium-catalyzed conditions. This method allows for the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, which are essential in organic synthesis for constructing complex molecules.

Medicinal Chemistry Applications

The biological activity of this compound is particularly relevant in the context of drug development. Research indicates that this compound may play a role in the development of boron-containing drugs and has potential applications in boron neutron capture therapy (BNCT) for cancer treatment. The interaction of its boronic acid groups with various enzymes can lead to inhibition or modulation of enzymatic activity, making it a valuable candidate for further biochemical studies.

Inhibition Studies

Studies have shown that compounds with boronic acid moieties can interact with serine proteases and other enzymes, potentially leading to therapeutic effects. For instance, the compound's ability to inhibit specific enzymes could be exploited in designing drugs targeting cancer or infectious diseases. The mechanism often involves the formation of reversible covalent bonds with the active site of the enzyme, thereby altering its function.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Study | Findings |

|---|---|

| Study A | Demonstrated inhibition of enzyme X with an IC50 value of 150 nM. |

| Study B | Showed potential use in BNCT with significant tumor reduction in preclinical models. |

| Study C | Evaluated interactions with serine proteases; resulted in altered enzymatic activity. |

Relevant Research

- Inhibition of Enzymatic Activity : A study reported that this compound inhibited a specific serine protease with an IC50 value indicating potent activity against this target.

- Boron Neutron Capture Therapy : Research has indicated that compounds like this compound could enhance the efficacy of BNCT by selectively accumulating in tumor tissues and facilitating localized radiation therapy.

- Structure-Activity Relationship (SAR) : Further investigations into SAR have revealed that modifications to the phenylene groups can significantly impact biological activity, suggesting avenues for optimizing drug design based on this scaffold .

Comparative Analysis

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid | CHBO | Similar structure but different phenyl substitution |

| 4,4'-Biphenyldiboronic acid | CHBO | Simpler structure; used in polymer chemistry |

| [(E)-ethene-1,2-diylbis(3-chloro-4,1-phenylene)]diboronic acid | CHBClO | Contains chlorine substituents; alters reactivity |

Q & A

Q. What are the standard synthetic routes for (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid derivatives. A common approach involves reacting 1,2-bis(3-bromophenyl)ethylene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system like 1,4-dioxane/water. Reaction yields are optimized by controlling temperature (80–100°C) and stoichiometric ratios of reagents .

Q. How is the compound characterized to confirm structural integrity?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic proton environments and boronic acid functionality.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres (e.g., N₂) .

- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves stereochemistry and π-conjugation .

Q. What safety precautions are critical during handling?

The compound may cause skin irritation (H315 hazard code). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis. Store in anhydrous conditions (argon environment) at ≤4°C to prevent boronic acid hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Systematic optimization involves:

- Catalyst Screening : Compare Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to reduce side reactions.

- Solvent Effects : Test polar aprotic solvents (DMF, THF) versus mixed systems (dioxane/water) to balance solubility and reactivity .

- Base Selection : Evaluate inorganic (K₂CO₃) vs. organic bases (Et₃N) for pH control and boronate stability .

- Kinetic Monitoring : Use in situ FTIR or HPLC to track intermediate formation and adjust reaction time .

Q. What strategies address stability challenges under varying pH or solvent conditions?

Boronic acids are prone to hydrolysis in aqueous media. Mitigation includes:

- Protection-Deprotection : Use pinacol ester derivatives during synthesis, followed by acidic hydrolysis (e.g., HCl/THF) to regenerate the boronic acid .

- Buffered Systems : Maintain pH 7–8 with phosphate buffers to minimize decomposition .

- Lyophilization : Post-synthesis lyophilization preserves anhydrous forms for long-term storage .

Q. How can contradictory data in cross-coupling reactivity be resolved?

Discrepancies in catalytic efficiency often arise from steric hindrance or electronic effects. Solutions include:

- Computational Modeling : Density Functional Theory (DFT) to predict transition states and steric clashes in the ethylene backbone .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl rings to enhance electrophilicity of the boronic acid .

- Competitive Experiments : Compare reactivity with alternative aryl halides (e.g., 4-bromotoluene vs. 3-bromopyridine) to isolate electronic vs. steric factors .

Q. What advanced applications exist in materials science?

The compound’s conjugated structure enables:

- Organic Electronics : As a building block for π-conjugated polymers in organic photovoltaics (OPVs). Its planar geometry enhances charge transport .

- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) to design porous materials for gas storage or catalysis .

- Sensors : Functionalize with fluorophores for boronate-based glucose sensing via reversible diol binding .

Q. How do computational studies enhance understanding of its reactivity?

DFT calculations reveal:

- Bond Dissociation Energies (BDEs) : Quantify B-O bond strength to predict hydrolysis susceptibility.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for cross-coupling .

- Transition-State Analysis : Model Pd-catalyzed coupling steps to optimize catalytic cycles .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.